[Butoxy(oxido)phosphoryl] phosphate
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Overview
Description
[Butoxy(oxido)phosphoryl] phosphate is a chemical compound with the molecular formula C4H9O7P2 It is known for its unique structure, which includes both butoxy and phosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [butoxy(oxido)phosphoryl] phosphate typically involves the reaction of butanol with phosphoryl chloride in the presence of a base. The reaction conditions often include a controlled temperature and the use of solvents to facilitate the reaction. The general reaction can be represented as follows:
Butanol+Phosphoryl Chloride→[Butoxy(oxido)phosphoryl] phosphate+By-products
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[Butoxy(oxido)phosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated products.
Reduction: Reduction reactions can lead to the formation of simpler phosphates.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorylated acids, while substitution reactions can produce a variety of alkyl or aryl phosphates.
Scientific Research Applications
Chemistry
In chemistry, [butoxy(oxido)phosphoryl] phosphate is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows for the formation of complex molecules that are useful in various chemical reactions.
Biology
In biological research, this compound is studied for its potential role in cellular processes involving phosphorylation. It may be used as a model compound to understand the behavior of phosphorylated molecules in biological systems.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs that target specific phosphorylated pathways in diseases such as cancer.
Industry
Industrially, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it valuable in the formulation of products that require enhanced stability and performance.
Mechanism of Action
The mechanism by which [butoxy(oxido)phosphoryl] phosphate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The butoxy group may influence the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl phosphate
- Diethyl phosphate
- Triphenyl phosphate
Uniqueness
Compared to similar compounds, [butoxy(oxido)phosphoryl] phosphate has a unique combination of butoxy and phosphoryl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other phosphates may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields. Its unique structure and reactivity make it valuable in scientific research, medicine, and industry. Understanding its preparation, reactions, applications, and mechanism of action can lead to further advancements in its utilization.
Properties
IUPAC Name |
[butoxy(oxido)phosphoryl] phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O7P2/c1-2-3-4-10-13(8,9)11-12(5,6)7/h2-4H2,1H3,(H,8,9)(H2,5,6,7)/p-3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERZAHGVEDNDSE-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)([O-])OP(=O)([O-])[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O7P2-3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10850937 |
Source
|
Record name | [butoxy(oxido)phosphoryl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10850937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52811-47-9 |
Source
|
Record name | [butoxy(oxido)phosphoryl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10850937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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